(S)-Methyl 1-methylpyrrolidine-3-carboxylate
Description
(S)-Methyl 1-methylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl (3S)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
ZWWOGQHZGYEOFM-LURJTMIESA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)C(=O)OC |
Canonical SMILES |
CN1CCC(C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-methylpyrrolidine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods
Industrial production of (S)-Methyl 1-methylpyrrolidine-3-carboxylate often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-Methyl 1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in neurotransmitter synthesis and modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrrolidine-3-carboxylic acid: A closely related compound with similar structural features but different functional groups.
N-Methylpyrrolidine: Another derivative of pyrrolidine with distinct chemical properties.
Uniqueness
(S)-Methyl 1-methylpyrrolidine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and potential applications compared to other pyrrolidine derivatives. Its stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
